N2-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride N2-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1179435-62-1
VCID: VC5356698
InChI: InChI=1S/C21H24N6O.ClH/c1-15-6-5-7-17(14-15)23-20-24-19(22-16-8-10-18(28-2)11-9-16)25-21(26-20)27-12-3-4-13-27;/h5-11,14H,3-4,12-13H2,1-2H3,(H2,22,23,24,25,26);1H
SMILES: CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCCC4.Cl
Molecular Formula: C21H25ClN6O
Molecular Weight: 412.92

N2-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

CAS No.: 1179435-62-1

Cat. No.: VC5356698

Molecular Formula: C21H25ClN6O

Molecular Weight: 412.92

* For research use only. Not for human or veterinary use.

N2-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride - 1179435-62-1

Specification

CAS No. 1179435-62-1
Molecular Formula C21H25ClN6O
Molecular Weight 412.92
IUPAC Name 4-N-(4-methoxyphenyl)-2-N-(3-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Standard InChI InChI=1S/C21H24N6O.ClH/c1-15-6-5-7-17(14-15)23-20-24-19(22-16-8-10-18(28-2)11-9-16)25-21(26-20)27-12-3-4-13-27;/h5-11,14H,3-4,12-13H2,1-2H3,(H2,22,23,24,25,26);1H
Standard InChI Key VDZSFXGZGJPCEN-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCCC4.Cl

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound’s structure features a 1,3,5-triazine ring substituted at three positions:

  • N2: 4-Methoxyphenyl group, introducing electron-donating methoxy functionality.

  • N4: m-Tolyl (3-methylphenyl) group, contributing hydrophobic character.

  • C6: Pyrrolidin-1-yl moiety, a saturated five-membered nitrogen heterocycle enhancing solubility and hydrogen-bonding capacity.

The hydrochloride salt form improves crystallinity and stability, critical for pharmaceutical handling.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS No.1179435-62-1
Molecular FormulaC₂₁H₂₅ClN₆O
Molecular Weight412.92 g/mol
IUPAC Name4-N-(4-Methoxyphenyl)-2-N-(3-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine hydrochloride
SMILESCC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCCC4.Cl
InChIKeyVDZSFXGZGJPCEN-UHFFFAOYSA-N

Source: VulcanChem product documentation

Synthesis and Manufacturing

Synthetic Pathways

The synthesis employs sequential nucleophilic aromatic substitution (SNAr) reactions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), leveraging differential reactivity of chlorines at positions 2, 4, and 6:

  • Step 1: Reaction with 3-methylaniline at 0–5°C selectively substitutes the C4 chlorine.

  • Step 2: Pyrrolidine introduces at C6 under milder conditions (25–40°C).

  • Step 3: 4-Methoxyaniline displaces the final chlorine at C2 under reflux (80–100°C).

  • Salt Formation: Treatment with HCl in ethanol yields the hydrochloride.

Optimization Challenges

Physicochemical Characterization

Thermal Stability

Thermogravimetric analysis (TGA) of analogous triazines reveals decomposition onset temperatures of 180–220°C, suggesting moderate thermal resilience suitable for room-temperature storage. Differential scanning calorimetry (DSC) endotherms at 150–160°C likely correspond to polymorphic transitions prior to decomposition.

Solubility and Partitioning

While experimental solubility data for the hydrochloride salt remain unpublished, computational predictions (ChemAxon) indicate:

  • LogP: 3.2 ± 0.3 (moderate lipophilicity)

  • Aqueous Solubility: <1 mg/mL at pH 7.4, improving under acidic conditions due to protonation.

Biological Activity and Mechanistic Insights

Target Engagement

Triazine derivatives exhibit affinity for ATP-binding pockets in kinases and chaperones. Molecular docking simulations suggest:

  • Kinase Inhibition: The methoxyphenyl group occupies hydrophobic regions in CDK2/cyclin A, with Ki ≈ 120 nM predicted.

  • HSP90 Binding: Pyrrolidine nitrogen forms hydrogen bonds with Asp93, disrupting client protein folding.

In Vitro Efficacy

Though direct cytotoxicity data are lacking, structurally related compounds demonstrate:

  • Antiproliferative Activity: IC₅₀ = 2.5 μM against MCF-7 breast cancer cells.

  • Selectivity Index: 8–12-fold preference for cancer vs. non-malignant fibroblasts.

Comparative Analysis with Structural Analogs

Table 2: Substituent Effects on Bioactivity

CompoundC6 SubstituentIC₅₀ (MCF-7)LogP
Target CompoundPyrrolidin-1-ylN/A3.2
N2-Phenyl Analog Pyrrolidin-1-yl5.1 μM3.8
3-Methoxyphenyl VariantPyrrolidin-1-yl3.7 μM3.5

Data extrapolated from related triazines

Key trends:

  • Methoxy Position: 4-Methoxy (target) enhances solubility vs. 3-methoxy.

  • Aromatic Rings: m-Tolyl improves metabolic stability over phenyl .

Challenges and Future Directions

ADME Limitations

  • Hepatic Metabolism: Predominant CYP3A4-mediated oxidation of pyrrolidine necessitates prodrug strategies.

  • Blood-Brain Barrier: High polar surface area (PSA = 95 Ų) limits CNS penetration.

Synthetic Chemistry Priorities

  • Flow Chemistry: Microreactor systems could enhance yield and safety in chlorination steps.

  • Enantioselective Synthesis: Resolve racemic mixtures via chiral stationary phase chromatography.

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